molecular formula C21H22NO3P B11087466 4-[(Diphenylphosphoryl)(2-furyl)methyl]morpholine

4-[(Diphenylphosphoryl)(2-furyl)methyl]morpholine

Cat. No.: B11087466
M. Wt: 367.4 g/mol
InChI Key: GRTJLNVTZHJJFL-UHFFFAOYSA-N
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Description

2-FURYL(MORPHOLINO)METHYL(DIPHENYL)PHOSPHINE OXIDE is an organophosphorus compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL(MORPHOLINO)METHYL(DIPHENYL)PHOSPHINE OXIDE typically involves the reaction of 2-furylphosphine with morpholine and diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained between 0°C and room temperature to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-FURYL(MORPHOLINO)METHYL(DIPHENYL)PHOSPHINE OXIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The furan and morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Substituted furan and morpholine derivatives.

Scientific Research Applications

2-FURYL(MORPHOLINO)METHYL(DIPHENYL)PHOSPHINE OXIDE has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-FURYL(MORPHOLINO)METHYL(DIPHENYL)PHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyldiphenylphosphine: An organophosphine with similar structural features but lacks the furan and morpholine rings.

    Tri(2-furyl)phosphine: Contains furan rings but does not have the morpholine and diphenylphosphine oxide moieties.

    Aminophosphine Oxides: Compounds with amino groups and phosphine oxide functionalities.

Uniqueness

2-FURYL(MORPHOLINO)METHYL(DIPHENYL)PHOSPHINE OXIDE is unique due to its combination of furan, morpholine, and diphenylphosphine oxide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H22NO3P

Molecular Weight

367.4 g/mol

IUPAC Name

4-[diphenylphosphoryl(furan-2-yl)methyl]morpholine

InChI

InChI=1S/C21H22NO3P/c23-26(18-8-3-1-4-9-18,19-10-5-2-6-11-19)21(20-12-7-15-25-20)22-13-16-24-17-14-22/h1-12,15,21H,13-14,16-17H2

InChI Key

GRTJLNVTZHJJFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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